5-辛醇

描述

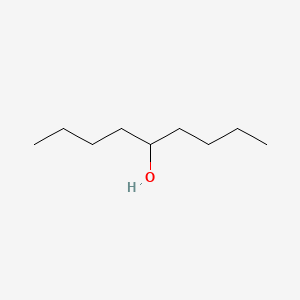

5-Nonanol, also known as Dibutylcarbinol or Nonanol-(5), is a chemical compound with the molecular formula C9H20O and a molecular weight of 144.2545 . It is used as intermediates in chemical research .

Molecular Structure Analysis

The molecular structure of 5-Nonanol consists of nine carbon atoms, twenty hydrogen atoms, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis

5-Nonanol has a density of 0.8±0.1 g/cm3, a boiling point of 196.6±8.0 °C at 760 mmHg, and a flash point of 79.5±6.5 °C . It also has a molar refractivity of 45.2±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 175.0±3.0 cm3 .科学研究应用

棕榈象的聚集信息素

5-辛醇,特别是其变种形式4-甲基-5-辛醇,在各种亚洲棕榈象物种中扮演着重要角色,包括双线棕榈象,红棕榈象和脆弱棕榈象。这些化合物主要由雄性象产生,并用于吸引雄性和雌性象。这些化合物的立体化学结构至关重要,因为特定的异构体,如(4S,5S)-4-甲基-5-辛醇,在田间实验中被发现特别有效。这一发现在管理象种群和控制棕榈园害虫侵袭方面具有实际应用价值(Oehlschlager et al., 1995)(Perez et al., 1996)。

从木质纤维素生产

5-辛醇被确定为一种可以从各种木质纤维素生物基源大量生产的平台化学品。生产过程涉及将纤维素和半纤维素部分催化转化为γ-戊内酯(GVL),然后升级为5-辛酮,随后再转化为5-辛醇。这个过程不仅提供了一种可持续生产5-辛醇的方式,还整合了换热器网络以优化能源利用,展示了经济可行性和环境可持续性(Ahmad et al., 2020)(Kim et al., 2019)。

与脂质双层的相互作用

已进行了关于5-辛醇与脂质双层,特别是二棕榈酰磷脂酰胆碱囊泡的相互作用的研究。这项研究为了解肽跨膜通道存在时脂质双层的物理化学性质提供了见解。这样的研究对于理解细胞膜动态具有重要意义,并可能在药物传递和细胞膜生物物理研究方面具有潜在应用(Soto-Arriaza et al., 2012)。

作用机制

While the specific mechanism of action for 5-Nonanol is not provided in the search results, a related compound, 1-Nonanol, has been studied for its antifungal activity against Aspergillus flavus . It was found that 1-Nonanol could disrupt cell membrane integrity and mitochondrial function, potentially inducing apoptosis of A. flavus mycelia .

安全和危害

属性

IUPAC Name |

nonan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBBRODPXVPZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211368 | |

| Record name | Nonan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623-93-8 | |

| Record name | 5-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NONANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nonanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MKD8SMM75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological role of 5-Nonanol?

A1: 5-Nonanol acts as a significant component of the aggregation pheromone for several insect species, notably the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane borer (Metamasius hemipterus). [, , , , ]

Q2: How does 5-Nonanol function as an aggregation pheromone?

A2: Male weevils release 5-Nonanol, often in combination with other pheromone compounds, to attract both males and females for mating and aggregation. This pheromonal communication plays a crucial role in the weevils' life cycle and colonization strategies. [, , , ]

Q3: Is 5-Nonanol enantioselective in its pheromonal activity?

A3: Yes, research has shown that the (4S,5S)- enantiomer of 4-methyl-5-nonanol (ferrugineol), of which 5-nonanol is a component, is the naturally occurring and biologically active form for certain palm weevils, including Rhynchophorus vulneratus and Metamasius hemipterus. []

Q4: How is 5-Nonanol used in pest control?

A4: Synthetic 5-Nonanol, often in combination with other pheromone components and/or kairomones, is used in traps to monitor and manage weevil populations, particularly in palm plantations. [, , , , , , ]

Q5: What is the role of plant volatiles in enhancing 5-Nonanol's attractiveness?

A5: Plant volatiles, particularly those released from damaged or fermenting palm tissues, synergistically enhance the attractiveness of 5-Nonanol to weevils. This synergy highlights the importance of combining pheromones with kairomones in trapping strategies. [, , ]

Q6: Are there variations in trap designs for optimizing 5-Nonanol's efficacy?

A6: Yes, research indicates that trap design influences the effectiveness of 5-Nonanol-based lures. Factors such as trap type (e.g., bucket traps, vane traps), trap placement (ground level vs. aerial), and the addition of food baits significantly affect weevil capture rates. [, ]

Q7: What is the molecular formula and weight of 5-Nonanol?

A7: The molecular formula of 5-Nonanol is C9H20O, and its molecular weight is 144.26 g/mol.

Q8: What are some key spectroscopic features of 5-Nonanol?

A8: 5-Nonanol can be characterized by techniques like gas chromatography-mass spectrometry (GC-MS), which reveals characteristic fragmentation patterns. It would also show infrared (IR) absorption peaks corresponding to O-H and C-H stretches, and nuclear magnetic resonance (NMR) signals consistent with its structure.

Q9: What is known about the solubility and dissolution of 5-Nonanol?

A9: 5-Nonanol has limited solubility in water but is miscible with various organic solvents. Its dissolution rate can vary depending on the solvent and other factors like temperature. []

Q10: Can 5-Nonanol be produced from renewable resources?

A10: Yes, research has demonstrated the production of 5-Nonanol from γ-valerolactone (GVL), a platform chemical derived from biomass. This process involves several catalytic steps, including the conversion of GVL to pentanoic acid, followed by ketonization to 5-nonanone and subsequent reduction. []

Q11: What are the challenges associated with the production of 5-Nonanol from GVL?

A11: One challenge is the presence of impurities like water and 5-nonanone, which can inhibit the catalytic activity and reduce the overall yield of 5-Nonanol. []

Q12: Are there other synthetic routes to produce 5-Nonanol?

A12: Yes, 5-Nonanol can be synthesized through various routes, including the Grignard reaction of an appropriate aldehyde with a suitable Grignard reagent. [, , ]

Q13: Can 5-Nonanol be used as a starting material for other valuable chemicals?

A13: Yes, 5-Nonanol can be dehydrated to produce nonenes, which are valuable intermediates in the production of fuels and other chemicals. []

Q14: How is 5-Nonanol typically quantified in biological or environmental samples?

A14: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the identification and quantification of 5-Nonanol in complex mixtures. This technique offers high sensitivity and selectivity. [, , ]

Q15: What other analytical techniques are relevant for studying 5-Nonanol?

A15: Techniques like electroantennography (EAG) are used to study the electrophysiological responses of insect antennae to 5-Nonanol, providing insights into its pheromonal activity. []

Q16: What measures are taken to ensure the quality and consistency of 5-Nonanol used in research or applications?

A16: Analytical methods for quantifying and characterizing 5-Nonanol need to be validated for accuracy, precision, and specificity. [] Quality control measures during synthesis, storage, and handling are crucial to maintain its purity and efficacy. []

Q17: What is known about the environmental impact of 5-Nonanol?

A17: While 5-Nonanol is naturally occurring, its widespread use in pest control requires careful consideration of its potential impact on non-target organisms and the environment. []

Q18: Are there eco-friendly alternatives or substitutes for 5-Nonanol-based pest control?

A18: Research into alternative pest control strategies, including biological control agents and integrated pest management (IPM) approaches, can offer more sustainable solutions. []

Q19: How can the environmental impact of 5-Nonanol be minimized?

A19: Responsible use, including optimized trap designs, controlled release formulations, and the exploration of biodegradable alternatives, can help minimize its environmental footprint. []

Q20: What are some promising areas of research related to 5-Nonanol?

A20: Further research on the molecular mechanisms of 5-Nonanol perception in insects, the development of more efficient and environmentally friendly trapping systems, and the exploration of its potential in other applications are promising avenues for future investigations.

Q21: What are some research infrastructure and resources crucial for advancing our understanding of 5-Nonanol?

A21: Access to advanced analytical tools like GC-MS and EAG, along with insect rearing facilities and field research stations, are essential for comprehensive studies on 5-Nonanol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid](/img/structure/B1584456.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)